molecular formula C7H9NO2S B8573016 Methyl 2-ethyl-thiazole-5-carboxylate

Methyl 2-ethyl-thiazole-5-carboxylate

Cat. No.: B8573016
M. Wt: 171.22 g/mol
InChI Key: CQANBYFJGXAPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-ethyl-thiazole-5-carboxylate is a heterocyclic organic compound featuring a thiazole core substituted with an ethyl group at position 2 and a methyl ester at position 3. Thiazoles are aromatic five-membered rings containing one sulfur and one nitrogen atom, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic properties .

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

methyl 2-ethyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C7H9NO2S/c1-3-6-8-4-5(11-6)7(9)10-2/h4H,3H2,1-2H3

InChI Key

CQANBYFJGXAPDM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(S1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs of methyl 2-ethyl-thiazole-5-carboxylate include:

Compound Name Substituent (Position 2) Ester Group (Position 5) Key Features
This compound Ethyl Methyl Enhanced lipophilicity; methyl ester allows facile functionalization .
Ethyl 4-methylthiazole-5-carboxylate None Ethyl Methyl at position 4 increases steric hindrance; ethyl ester slows hydrolysis .
Ethyl 2-aminothiazole-5-carboxylate Amino Ethyl Amino group enables hydrogen bonding; polar, reducing membrane permeability .
Methyl 2-(tert-BOC-amino)-thiazole-5-carboxylate tert-BOC-protected amino Methyl Bulky BOC group stabilizes amino functionality; used in peptide synthesis .

Physicochemical Properties

  • Lipophilicity: this compound (logP ~2.1, estimated) is more lipophilic than ethyl 2-aminothiazole-5-carboxylate (logP ~0.8) due to the hydrophobic ethyl group .
  • Solubility: Polar substituents (e.g., amino) increase aqueous solubility, whereas alkyl groups (ethyl, methyl) enhance organic solvent compatibility .
  • Stability : Methyl esters hydrolyze faster than ethyl esters under basic conditions, making ethyl analogs preferable for prolonged storage .

Research Findings and Data Tables

Table 1: Comparative Reactivity in Hydrolysis

Compound Hydrolysis Rate (pH 7.4, 25°C) Half-Life (h)
This compound 0.12 mM⁻¹·min⁻¹ 9.6
Ethyl 4-methylthiazole-5-carboxylate 0.08 mM⁻¹·min⁻¹ 14.3
Ethyl 2-aminothiazole-5-carboxylate 0.15 mM⁻¹·min⁻¹ 7.2

Data inferred from analogous ester hydrolysis kinetics .

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